molecular formula C20H25FN2O4S B2630149 4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide CAS No. 920172-57-2

4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide

Cat. No.: B2630149
CAS No.: 920172-57-2
M. Wt: 408.49
InChI Key: YZHJYSMJKMHEKL-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide (CAS 920172-57-2) is a specialized chemical compound with a molecular formula of C20H25FN2O4S and a molecular weight of 408.5 g/mol . This complex molecule is built on a benzenesulfonamide core, a structure recognized for its versatility in medicinal and agrochemical research . The strategic incorporation of a fluorine atom is a well-established method to fine-tune a compound's properties, potentially enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets . The specific molecular architecture of this compound, which integrates a 4-fluoro-2-methylbenzenesulfonamide group linked to a 3-methoxyphenyl moiety via a morpholinoethyl chain, makes it a valuable intermediate for researchers. It is primarily used in chemical biology and drug discovery efforts, particularly for synthesizing novel molecules or as a building block for probing protein kinase and other enzyme interactions . The presence of the sulfonamide group suggests potential for diverse biological activity. Researchers can leverage this compound in developing targeted agents, and its structural features are conducive to further chemical modification for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O4S/c1-15-12-17(21)6-7-20(15)28(24,25)22-14-19(23-8-10-27-11-9-23)16-4-3-5-18(13-16)26-2/h3-7,12-13,19,22H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHJYSMJKMHEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the methoxyphenyl intermediate: This step involves the reaction of 3-methoxyphenylamine with an appropriate reagent to introduce the morpholinoethyl group.

    Introduction of the fluorine atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related sulfonamides, morpholine-containing derivatives, and analogs with 3-methoxyphenyl substituents. Key differences in molecular features and inferred pharmacological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Inference References
4-Fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide C₂₀H₂₃FN₂O₄S 406.47 Benzenesulfonamide core with 4-fluoro, 2-methyl; morpholinoethyl-3-methoxyphenyl branch Potential enzyme inhibition (e.g., kinases) due to sulfonamide and morpholine interactions N/A (Target)
4-Fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide (SVS-0010) C₁₂H₁₂FNO₃S 269.29 Benzenesulfonamide with 4-fluoro, 2-methyl; furylmethyl substituent Antibacterial activity typical of sulfonamides; reduced complexity may limit bioavailability
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C₁₅H₁₆ClN₃O₂S 345.83 Thiazole-linked morpholinoacetamide; chlorophenyl group Possible CNS activity due to thiazole and morpholine; solubility-enhancing design
2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine) C₁₅H₂₁NO₂ 247.33 Cyclohexanone core with 3-methoxyphenyl and ethylamino groups NMDA receptor antagonist; dissociative psychotropic effects
1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol hydrochloride C₁₆H₂₄ClNO₃ 313.82 Cyclohexanol with 3-methoxyphenyl and dimethylaminomethyl Opioid receptor modulation (inferred from structural analogs)

Key Findings from Comparative Analysis

Sulfonamide Core Modifications: The target compound’s benzenesulfonamide core distinguishes it from simpler derivatives like SVS-0010, which lacks the morpholinoethyl branch. The additional substituents likely enhance target specificity and metabolic stability .

Role of Morpholine and 3-Methoxyphenyl Groups: The morpholine ring contributes to solubility and may participate in hydrogen bonding with biological targets, a feature shared with N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide . The 3-methoxyphenyl group, also present in Methoxetamine and cyclohexanol derivatives (–4), is associated with enhanced lipophilicity and receptor binding. However, in the target compound, this group is balanced by the polar sulfonamide, reducing excessive hydrophobicity .

Cyclohexanol derivatives () demonstrate the importance of stereochemistry in biological activity, suggesting that the target compound’s branched ethyl chain may require chiral resolution for optimal efficacy .

Biological Activity

4-Fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22FN3O3SC_{18}H_{22}FN_3O_3S with a molecular weight of approximately 373.45 g/mol. The compound features a fluorine atom, a morpholine ring, and a sulfonamide group which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. Similar compounds have been shown to bind to the colchicine binding site on tubulin, disrupting microtubule formation, which is essential for mitotic spindle assembly and chromosome segregation during cell division . This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells.

Biochemical Pathways

The compound's interaction with tubulin affects several key biochemical pathways:

  • Cell Division : By inhibiting microtubule formation, the compound disrupts normal cell division processes.
  • Apoptosis : Induction of apoptosis in cancer cells has been observed, suggesting potential efficacy as an anticancer agent.
  • Signal Transduction : The disruption of microtubules can also impact various signaling pathways that rely on cytoskeletal integrity.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar sulfonamide compounds, providing insights into their therapeutic potential:

  • Anticancer Activity : A study demonstrated that compounds analogous to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
  • Inhibition of Tumor Growth : In vivo studies showed that these compounds could inhibit tumor growth in xenograft models. The reduction in tumor size correlated with the downregulation of proliferative markers such as Ki-67 .
  • Synergistic Effects : Research indicated that when combined with other chemotherapeutic agents, this sulfonamide could enhance anticancer effects, suggesting a potential role in combination therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer ActivityInduces apoptosis in cancer cells
Cell Cycle DisruptionInhibits mitotic spindle formation
Tumor Growth InhibitionReduces tumor size in xenograft models
Synergistic EffectsEnhances efficacy when combined with other drugs

Q & A

Basic: How can researchers optimize the synthesis of this sulfonamide derivative to improve yield and purity?

Methodological Answer:
Synthesis optimization requires careful control of reaction parameters. Key steps include:

  • Nucleophilic Substitution: Use bases like triethylamine or sodium hydroxide to facilitate sulfonamide bond formation .
  • Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction rates .
  • Temperature Control: Maintain temperatures between 0–25°C during sensitive steps (e.g., sulfonation) to prevent side reactions .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the pure compound .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorine at C4, methoxy group on the phenyl ring) .
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular weight (e.g., expected [M+H]+^+ ion for C20_{20}H24_{24}FN2_2O4_4S) .
  • HPLC with UV/Vis Detection: Assess purity (>95% recommended for biological assays) .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:
Discrepancies often arise from pharmacokinetic factors. Strategies include:

  • Metabolic Stability Assays: Use liver microsomes to identify rapid degradation pathways (e.g., morpholine ring oxidation) .
  • Plasma Protein Binding: Measure binding affinity via equilibrium dialysis; high binding may reduce in vivo efficacy .
  • Prodrug Design: Modify the morpholine or sulfonamide group to enhance bioavailability .

Advanced: What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Incubate in 0.1M HCl/NaOH at 40°C for 24 hours, then analyze degradation products via LC-MS .
    • Thermal Stress: Heat at 60°C for 48 hours; monitor decomposition using TGA-DSC to identify thermal liabilities .
  • Light Exposure: Use a photostability chamber (ICH Q1B guidelines) to assess sensitivity to UV/visible light .

Advanced: How can computational modeling guide the design of analogs with improved target binding affinity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX). Focus on the sulfonamide group’s role in hydrogen bonding .
  • QSAR Analysis: Corporate substituent electronic parameters (Hammett σ) to predict bioactivity changes when modifying the fluorine or methoxy groups .
  • MD Simulations: Run 100-ns simulations in GROMACS to evaluate conformational stability of the morpholine ring in aqueous environments .

Basic: What are the key considerations for designing a SAR study for this compound?

Methodological Answer:

  • Core Modifications: Systematically alter the morpholine ring (e.g., replace with piperazine) or benzenesulfonamide group (e.g., introduce methyl at C2) .
  • Functional Group Replacements: Substitute fluorine with other halogens (Cl, Br) to assess electronic effects on activity .
  • Biological Assays: Test analogs against relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR .

Advanced: How should researchers address discrepancies in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Isotopic Labeling: Synthesize 19^{19}F-labeled analogs to confirm fluorine’s position and rule out artifacts .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals; HSQC can correlate 13^{13}C shifts with 1^1H signals for the methoxyphenyl group .
  • X-ray Crystallography: Resolve absolute configuration if chiral centers are present (e.g., morpholinoethyl group) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition: Screen against carbonic anhydrase isoforms using a stopped-flow CO2_2 hydration assay .
  • Cell Viability: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Membrane Permeability: Perform Caco-2 monolayer assays to predict oral absorption .

Advanced: How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., sulfonation) to improve safety and yield .
  • Catalyst Optimization: Replace homogeneous catalysts (e.g., Pd/C) with recyclable heterogeneous alternatives .
  • Process Analytical Technology (PAT): Use inline FTIR to monitor reaction progress in real time .

Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?

Methodological Answer:

  • Pull-Down Assays: Use biotinylated probes to identify binding partners in cell lysates .
  • Kinetic Studies: Determine kcatk_{cat}/KmK_m values for enzyme targets to distinguish between competitive/non-competitive inhibition .
  • CRISPR-Cas9 Knockout: Validate target dependency by deleting putative target genes in cell models .

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